molecular formula C17H18Cl2N4OS B2987652 5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-26-3

5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2987652
CAS No.: 886904-26-3
M. Wt: 397.32
InChI Key: INFZZKISHSARFM-UHFFFAOYSA-N
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Description

5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 3,4-dichlorophenyl group, a pyrrolidinyl moiety, and an ethyl substituent. This structure combines electron-withdrawing chlorine atoms, a lipophilic ethyl chain, and a nitrogen-rich pyrrolidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4OS/c1-2-13-20-17-23(21-13)16(24)15(25-17)14(22-7-3-4-8-22)10-5-6-11(18)12(19)9-10/h5-6,9,14,24H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFZZKISHSARFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving thiosemicarbazide derivatives and α-haloketones under acidic conditions.

    Substitution Reactions:

    Alkylation: The pyrrolidin-1-ylmethyl group is introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle larger volumes.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Predicted logP* Notable Features
Target Compound C₁₉H₁₇Cl₂N₅OS 3,4-Dichlorophenyl, Pyrrolidinyl, Ethyl 4.2 High lipophilicity; potential for CNS penetration due to pyrrolidine
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo-triazol-6-ol () C₂₀H₂₃ClN₆OS 3-Chlorophenyl, Piperazinyl (4-ethyl), Ethyl 3.8 Increased polarity due to piperazine; possible improved solubility
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol () C₂₅H₂₇ClN₆O₃S 3-Chlorophenyl, Piperazinyl, 4-Ethoxy-3-methoxyphenyl, Methyl 3.5 Enhanced hydrogen-bonding capacity via methoxy/ethoxy groups

*logP values estimated using fragment-based methods (e.g., ClogP).

Biological Activity

5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole and triazole ring system, which are known for their diverse biological activities. Its molecular formula is C15H16Cl2N4SC_{15}H_{16}Cl_2N_4S, and it has a molecular weight of approximately 365.29 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : The compound has been evaluated for its anticancer properties against multiple human cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death .
  • Antioxidant Properties : Compounds in the thiazole and triazole classes often exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress-related diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Cell Line/Model IC50 Value (μM) Reference
AnticancerRenal cancer10.5
AnticancerBreast cancer (MCF-7)15.0
AntioxidantDPPH radical scavenging assay25.0

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various thiazolo[3,2-b][1,2,4]triazole derivatives, this compound was found to have significant activity against renal cancer cell lines. The study utilized a full panel of nearly 60 human cancer cell lines and demonstrated that this compound exhibited potent cytotoxicity with an IC50 value lower than many known chemotherapeutics .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in breast cancer cells. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), activation of caspase pathways, and subsequent apoptosis in MCF-7 cells .

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